molecular formula C9H19NO2 B2452415 N-Methyl-1-(3-propan-2-yloxyoxolan-3-yl)methanamine CAS No. 2028696-11-7

N-Methyl-1-(3-propan-2-yloxyoxolan-3-yl)methanamine

Cat. No.: B2452415
CAS No.: 2028696-11-7
M. Wt: 173.256
InChI Key: PZGQKKFHRDQBDG-UHFFFAOYSA-N
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Description

N-Methyl-1-(3-propan-2-yloxyoxolan-3-yl)methanamine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a methyl group attached to a nitrogen atom, which is further connected to a 3-propan-2-yloxyoxolan-3-yl group. The compound’s structure includes a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(3-propan-2-yloxyoxolan-3-yl)methanamine typically involves the reaction of 3-propan-2-yloxyoxolan-3-ylmethanol with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

3-propan-2-yloxyoxolan-3-ylmethanol+methylamineThis compound+water\text{3-propan-2-yloxyoxolan-3-ylmethanol} + \text{methylamine} \rightarrow \text{this compound} + \text{water} 3-propan-2-yloxyoxolan-3-ylmethanol+methylamine→this compound+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(3-propan-2-yloxyoxolan-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The compound can participate in substitution reactions where the methyl group or the propan-2-yloxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or other nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines.

Scientific Research Applications

N-Methyl-1-(3-propan-2-yloxyoxolan-3-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-1-(3-propan-2-yloxyoxolan-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(3-methyloxetan-3-yl)methanamine
  • N-Methyl-1-(3-ethyloxetan-3-yl)methanamine
  • N-Methyl-1-(3-propan-2-yloxyoxolan-3-yl)methanamine

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the propan-2-yloxy group and the tetrahydrofuran ring

Properties

IUPAC Name

N-methyl-1-(3-propan-2-yloxyoxolan-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-8(2)12-9(6-10-3)4-5-11-7-9/h8,10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGQKKFHRDQBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1(CCOC1)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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